Silane, (4-iodo-2-butynyl)trimethyl-
Description
"Silane, (4-iodo-2-butynyl)trimethyl-" is an organosilicon compound characterized by a trimethylsilane group attached to a 4-iodo-2-butynyl chain. The butynyl moiety, featuring a triple bond between carbons 2 and 3, and an iodine atom at the terminal position (carbon 4), imparts unique reactivity for applications in cross-coupling reactions, polymer chemistry, and pharmaceutical intermediates.
Properties
CAS No. |
111097-70-2 |
|---|---|
Molecular Formula |
C7H13ISi |
Molecular Weight |
252.17 g/mol |
IUPAC Name |
4-iodobut-2-ynyl(trimethyl)silane |
InChI |
InChI=1S/C7H13ISi/c1-9(2,3)7-5-4-6-8/h6-7H2,1-3H3 |
InChI Key |
NZZNZOXQFBXXOG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC#CCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-iodo-2-butynyl)trimethyl- typically involves the reaction of trimethylsilylacetylene with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Silane, (4-iodo-2-butynyl)trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Oxidation Reactions: It can undergo oxidation to form silanol or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Major Products Formed
The major products formed from these reactions include various silane derivatives, silanols, and other functionalized compounds .
Scientific Research Applications
Silane, (4-iodo-2-butynyl)trimethyl- has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Silane, (4-iodo-2-butynyl)trimethyl- involves the formation of strong silicon-oxygen bonds when it reacts with compounds containing oxygen. This property makes it a valuable reagent in various chemical transformations. The molecular targets and pathways involved include the interaction with hydroxyl groups and other nucleophilic sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trimethyl(3-phenyl-2-propenyl)-Silane
Structure : Features a trimethylsilane group attached to a 3-phenyl-2-propenyl chain (C=C double bond with a phenyl substituent).
Molecular Formula : C₁₂H₁₈Si (inferred from ).
Applications : Market analysis indicates its use in specialty polymers and adhesives, with global production capacity projected to grow at a CAGR of 4.2% (2020–2025) .
Comparison : Unlike the target compound’s terminal iodine and triple bond, this analog’s phenyl and double bond enhance stability and π-π interactions, favoring applications in materials over reactive synthesis.
Silane, Trimethyl(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-Iodononyl)-
Structure : A fluorinated chain (13 fluorine atoms) with an iodine substituent at position 2.
Molecular Formula : C₁₃H₁₂F₁₃ISi ().
Applications : Fluorination confers hydrophobicity and chemical inertness, making it suitable for coatings and surfactants.
Comparison : The target compound lacks fluorination, resulting in higher reactivity but lower environmental persistence. The iodine in both compounds enables cross-coupling, but the fluorinated analog’s steric bulk may hinder reaction kinetics .
Silane, [[8-(4-Iodophenyl)-1,4-Dioxaspiro[4.5]dec-8-yl]Oxy]Trimethyl
Structure : A spirocyclic dioxolane ring with a 4-iodophenyl group.
Molecular Formula : C₁₇H₂₅O₃SiI ().
Applications : The spirocyclic structure enhances solubility in polar solvents, suggesting use in pharmaceutical intermediates.
Comparison : The target compound’s linear butynyl chain offers simpler synthetic modification, whereas the spiro structure in this analog provides stereochemical control but complicates synthesis .
(4-Iodobut-2-en-2-yloxy)Trimethylsilane
Structure : A butenyl chain (C=C double bond) with iodine at position 4.
Molecular Formula : C₇H₁₅IOSi ().
Applications : Used as a protecting group in organic synthesis due to the silane’s labile oxygen-iodine bond.
Comparison : The double bond in this compound reduces reactivity compared to the target’s triple bond, which is more electrophilic and prone to cycloaddition reactions .
Tabular Comparison of Key Properties
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | Reactivity Profile | Primary Applications |
|---|---|---|---|---|---|
| Silane, (4-iodo-2-butynyl)trimethyl- | C₇H₁₃ISi (inferred) | 4-iodo-2-butynyl | ~242.2 g/mol | High (triple bond, iodine) | Cross-coupling, polymers |
| Trimethyl(3-phenyl-2-propenyl)-Silane | C₁₂H₁₈Si | 3-phenyl-2-propenyl | 190.4 g/mol | Moderate (double bond) | Specialty materials |
| Tridecafluoro-2-iodononyl Silane | C₁₃H₁₂F₁₃ISi | Fluorinated chain, iodine | ~574.3 g/mol | Low (fluorine inertness) | Coatings, surfactants |
| Spirocyclic Iodophenyl Silane | C₁₇H₂₅O₃SiI | Spirocyclic, 4-iodophenyl | 432.4 g/mol | Moderate (steric hindrance) | Pharmaceuticals |
| (4-Iodobut-2-en-2-yloxy)Silane | C₇H₁₅IOSi | 4-iodo-but-2-enyl | 262.2 g/mol | Moderate (double bond) | Protecting groups, synthesis |
Research Findings and Industrial Relevance
- Reactivity: The target compound’s triple bond and iodine atom make it superior in Sonogashira couplings compared to double-bond analogs .
- Synthetic Challenges : Fluorinated and spirocyclic analogs require specialized conditions, whereas the target’s linear structure simplifies large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
